2-Bromo-6-nitrobenzonitrile
Overview
Description
2-Bromo-6-nitrobenzonitrile is a chemical compound with the molecular formula C7H3BrN2O2 . It has a molecular weight of 227.02 and is a pale-yellow to yellow-brown solid . It is primarily used for research and development .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H3BrN2O2/c8-6-2-1-3-7(10(11)12)5(6)4-9/h1-3H . The InChI key is QAWCUFOFDZAVNA-UHFFFAOYSA-N .Physical and Chemical Properties Analysis
This compound is a pale-yellow to yellow-brown solid . It has a molecular weight of 227.02 and a molecular formula of C7H3BrN2O2 .Scientific Research Applications
Hydrogen Bonding and Molecular Structure
2-Bromo-6-nitrobenzonitrile has been studied for its hydrogen bonding capabilities. In one study, the compound formed sheets built from alternating rings, linked by N-H...N and N-H...O hydrogen bonds. This characteristic highlights its potential in molecular engineering and crystallography (Glidewell et al., 2002).
Thermophysical Properties
Research has also focused on the thermophysical properties of nitrobenzonitriles, including this compound. Studies using differential scanning calorimetry have provided insights into the behavior of these compounds at various temperatures, contributing to our understanding of their physical and chemical properties (Jiménez et al., 2002).
Phototransformation in Environmental Conditions
The environmental phototransformation of similar compounds, such as bromoxynil (a derivative of benzonitrile), has been extensively studied. These studies are crucial for understanding the environmental impact and degradation pathways of these chemicals (Kochany & Choudhry, 1990).
Antimalarial and Antibacterial Effects
This compound derivatives have been explored for their potential antimalarial and antibacterial effects. Research in this area provides valuable insights into the development of new pharmaceuticals (Elslager et al., 1980).
Photoelectrochemical Reduction
The photoelectrochemical reduction of compounds like p-bromo-nitrobenzene, closely related to this compound, has been investigated. Such studies are significant for understanding the electrochemical behavior of these compounds (Compton & Dryfe, 1994).
Structural Analysis via Rotational Spectroscopy
Rotational spectroscopy has been used to analyze the structure of nitrobenzonitriles, contributing to the knowledge of their molecular geometry and electron distribution. This research is essential for applications in molecular physics and chemistry (Graneek et al., 2018).
Safety and Hazards
When handling 2-Bromo-6-nitrobenzonitrile, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use personal protective equipment and wear chemical impermeable gloves . Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas . In case of accidental ingestion or inhalation, seek immediate medical attention .
Future Directions
Properties
IUPAC Name |
2-bromo-6-nitrobenzonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrN2O2/c8-6-2-1-3-7(10(11)12)5(6)4-9/h1-3H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAWCUFOFDZAVNA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)C#N)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.01 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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